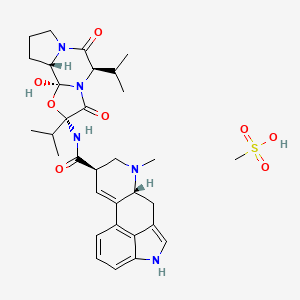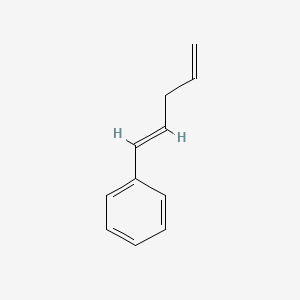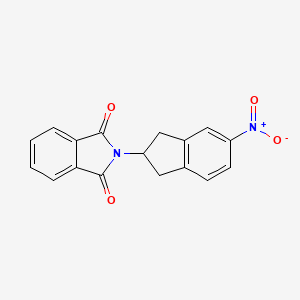
2-(2-(Diisopropylamino)ethoxy)butyrophenone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Diisopropylamino)ethoxy)butyrophenone hydrochloride is a chemical compound with a complex structure that includes a butyrophenone backbone and a diisopropylamino ethoxy side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Diisopropylamino)ethoxy)butyrophenone hydrochloride typically involves multiple steps. One common method includes the reaction of butyrophenone with diisopropylamine and ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
2-(2-(Diisopropylamino)ethoxy)butyrophenone hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
2-(2-(Diisopropylamino)ethoxy)butyrophenone hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 2-(2-(Diisopropylamino)ethoxy)butyrophenone hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its effects. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.
類似化合物との比較
Similar Compounds
- 2-(Diisopropylamino)ethyl chloride hydrochloride
- 2-(Diisopropylamino)ethyl methacrylate
- 2-(Diisopropylamino)propylbenzyl alcohol hydrochloride
Uniqueness
2-(2-(Diisopropylamino)ethoxy)butyrophenone hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
CAS番号 |
14549-32-7 |
|---|---|
分子式 |
C18H30ClNO2 |
分子量 |
327.9 g/mol |
IUPAC名 |
2-(1-oxo-1-phenylbutan-2-yl)oxyethyl-di(propan-2-yl)azanium;chloride |
InChI |
InChI=1S/C18H29NO2.ClH/c1-6-17(18(20)16-10-8-7-9-11-16)21-13-12-19(14(2)3)15(4)5;/h7-11,14-15,17H,6,12-13H2,1-5H3;1H |
InChIキー |
PDTNJULAMCAUDW-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)C1=CC=CC=C1)OCC[NH+](C(C)C)C(C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


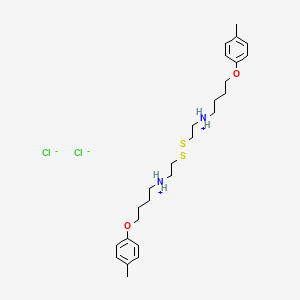
![2-[(5-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13741044.png)
![1-Methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene](/img/structure/B13741048.png)

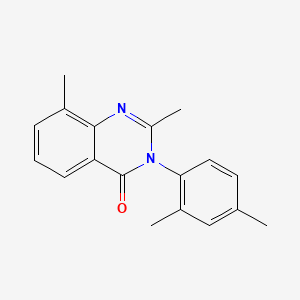
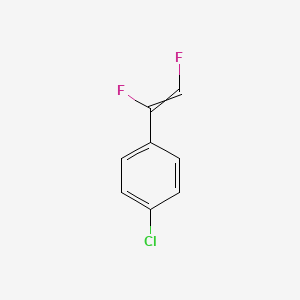
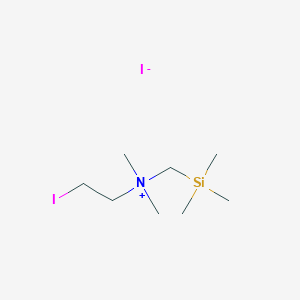
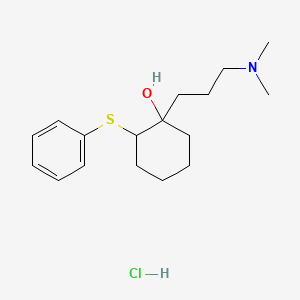
![N,N'-bis[bis(aziridin-1-yl)phosphinothioyl]octane-1,8-diamine](/img/structure/B13741085.png)

![7-{[(1-Hydroxy-1-phenylpropan-2-yl)amino]methyl}-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B13741100.png)
